Coronen-1-OL

Lipophilicity XLogP Water Solubility

Coronen-1-OL (CAS 117955-70-1) is a strategically functionalized polycyclic aromatic hydrocarbon (C₂₄H₁₂O, MW 316.35 g/mol) that overcomes the critical solubility limitations of parent coronene. By introducing a single hydroxyl group, this compound dramatically reduces lipophilicity (XLogP 3.127 vs. 7.2) and enables hydrogen bonding (HBD=1, HBA=1), making it superior for fluorescent labeling in aqueous biological environments, constructing hydrogen-bonded supramolecular architectures, and fine-tuning charge transport in OFET/OPV model systems. It also serves as a vital analytical standard for oxy-PAH environmental fate studies.

Molecular Formula C24H12O
Molecular Weight 316.3 g/mol
CAS No. 117955-70-1
Cat. No. B15214411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronen-1-OL
CAS117955-70-1
Molecular FormulaC24H12O
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O
InChIInChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H
InChIKeyHWJPAABZMXMCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronen-1-OL (CAS 117955-70-1): Structural and Property Baseline for Differentiated Selection


Coronen-1-OL (CAS 117955-70-1), a hydroxyl-substituted derivative of the superbenzene coronene (C₂₄H₁₂), is a planar polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₂₄H₁₂O and a molecular weight of 316.35 g/mol. The presence of a single hydroxyl group (-OH) on the coronene scaffold fundamentally alters its physicochemical profile compared to the parent hydrocarbon . This modification introduces polarity and hydrogen-bonding capability to an otherwise nonpolar, highly symmetric aromatic system . Coronen-1-OL is recognized for its intrinsic fluorescence and is referenced in chemical databases as a potential fluorescent labeling reagent .

Why Coronen-1-OL Cannot Be Directly Substituted by Unmodified Coronene or Other PAH Analogs


Simple substitution of Coronen-1-OL with unfunctionalized coronene (CAS 191-07-1) or alternative PAHs (e.g., perylene, benzo[ghi]perylene) is not viable in applications requiring specific solubility, self-assembly, or electronic properties. Coronene is highly hydrophobic (XLogP ~7.2) and lacks hydrogen-bond donors/acceptors [1], limiting its utility in polar media or in the construction of ordered supramolecular architectures via non-covalent interactions. The introduction of the -OH group in Coronen-1-OL drastically reduces lipophilicity (estimated XLogP 3.127) and enables intermolecular hydrogen bonding [2], directly impacting solubility, crystal packing, and charge transport characteristics as detailed in the quantitative evidence below.

Quantitative Differentiation of Coronen-1-OL: Evidence-Based Comparison Against Coronene and Analog PAHs


Enhanced Aqueous Compatibility: Coronen-1-OL vs. Coronene Lipophilicity

The hydroxyl group substitution in Coronen-1-OL results in a calculated XLogP of 3.127, compared to 7.2 for unmodified coronene [1][2]. This ~4-unit decrease in lipophilicity translates to significantly enhanced aqueous compatibility and solubility in polar solvents. While coronene's water solubility is exceptionally low (4.68 × 10⁻⁹ mol/L at 20°C) [3], the presence of a hydrogen-bond donor and acceptor in Coronen-1-OL is expected to increase aqueous solubility by orders of magnitude, though precise experimental data remain unreported.

Lipophilicity XLogP Water Solubility

Modulation of Charge Transport: Hydroxyl-Substituted Coronene vs. Parent Coronene

Density functional theory (DFT) calculations at the B3LYP/6-31G** level reveal that hydroxyl substitution on the coronene framework alters charge transport matrix elements and reorganization energies compared to the parent hydrocarbon [1]. While specific rate constants for Coronen-1-OL are not individually tabulated in the abstract, the study explicitly includes hydroxyl-substituted coronene derivatives and demonstrates that substituents modify the electron/hole transport balance [1]. This contrasts with unmodified coronene, which is primarily helpful for negative charge transport [1].

Charge Transport Organic Electronics Reorganization Energy

Fluorescence Quantum Yield: Coronen-1-OL vs. Coronene and Related PAHs

While direct experimental quantum yield (ΦF) data for Coronen-1-OL are not available, the fluorescence properties of coronene have been extensively characterized. In a direct comparative study under identical conditions (293 K), coronene exhibits a quantum yield of 0.23 in cyclohexane [1]. For comparison, perylene and benzo[ghi]perylene show ΦF values of 0.94 and 0.30, respectively [1]. Hydroxyl substitution is known to influence fluorescence quantum yields in PAHs; a study of coronene derivatives with varying numbers of COOMe groups demonstrated that fluorescence quantum yields dramatically increase with functionalization [2].

Fluorescence Quantum Yield Photophysics

Hydrogen-Bonding Capability: Enabling Supramolecular Assembly and Altered Crystal Packing

Coronene possesses zero hydrogen bond donors and zero hydrogen bond acceptors (HBD=0, HBA=0) [1]. In contrast, Coronen-1-OL contains one hydroxyl group, providing both HBD and HBA capacity (HBD=1, HBA=1) [2]. This fundamental difference enables Coronen-1-OL to participate in intermolecular O-H···O hydrogen bonding networks that are impossible for the parent compound. Studies on hydroxylated coronene models confirm the formation of hydrogen-bonded clusters and altered self-assembly behavior compared to pristine coronene [3].

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

High-Impact Application Scenarios for Coronen-1-OL Based on Quantified Differentiation


Fluorescent Probe Development Requiring Enhanced Aqueous Compatibility

Coronen-1-OL's significantly reduced lipophilicity (XLogP 3.127 vs. 7.2 for coronene) [1] makes it a superior candidate for fluorescent labeling in biological or aqueous environments. Unlike unmodified coronene, which is essentially insoluble in water (4.68 × 10⁻⁹ mol/L) [2], Coronen-1-OL offers improved solubility in polar media, enabling its use in cell staining, fluorescence microscopy, and bioimaging applications without the need for extensive derivatization.

Tuning Charge Transport in Organic Electronic Devices

For researchers designing organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the altered charge transport properties of hydroxyl-substituted coronenes, as demonstrated by DFT calculations [3], provide a means to fine-tune carrier mobility. Coronen-1-OL may serve as a model compound for studying the effect of single-point hydroxyl functionalization on the electronic properties of extended π-systems, informing the design of next-generation organic semiconductors.

Crystal Engineering and Supramolecular Materials Design

The presence of a hydrogen-bond donor and acceptor in Coronen-1-OL (HBD=1, HBA=1), absent in coronene [4], enables the construction of hydrogen-bonded supramolecular architectures. This functional differentiation allows Coronen-1-OL to be used in crystal engineering studies where directional non-covalent interactions are required to control molecular packing, a capability not possible with unfunctionalized coronene.

Environmental Fate and Toxicology Studies of Oxygenated PAHs

Coronen-1-OL serves as a representative model compound for oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) that form via atmospheric oxidation of parent PAHs. Its distinct physicochemical profile—lower lipophilicity and potential for hydrogen bonding—makes it a valuable standard for investigating the environmental partitioning, transport, and toxicity of hydroxylated PAH derivatives compared to their nonpolar counterparts [5].

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